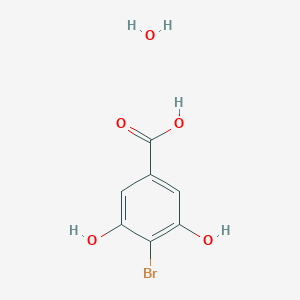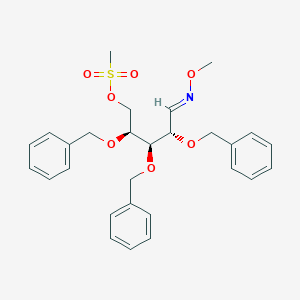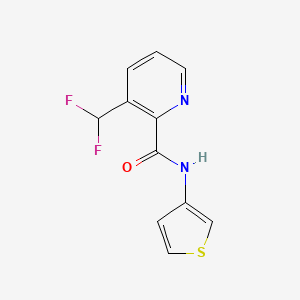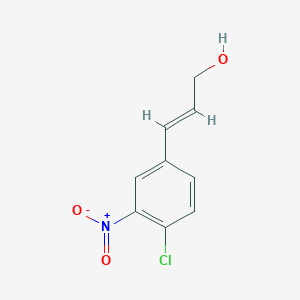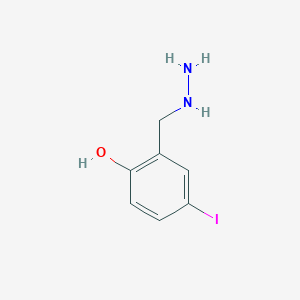![molecular formula C9H9N3O B12837734 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)
1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold in various scientific research applications.
Métodos De Preparación
The synthesis of 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-methylimidazo[1,2-a]pyrazine with ethanone derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Halogenation reactions using bromine or iodine can substitute hydrogen atoms on the imidazo[1,2-a]pyrazine ring, forming halogenated derivatives.
Common reagents and conditions for these reactions include organic solvents like chloroform or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxo, reduced, and halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and as a probe for biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in developing new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyrimidine: Used in medicinal chemistry for developing antiviral drugs.
Imidazo[1,2-a]pyrazine derivatives: These compounds share similar biological activities but differ in their specific applications and potency.
The uniqueness of this compound lies in its specific structure, which allows for diverse modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
1-(2-methylimidazo[1,2-a]pyrazin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6-9(7(2)13)12-4-3-10-5-8(12)11-6/h3-5H,1-2H3 |
Clave InChI |
BAZGRAMEAFCOGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CN=CC2=N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)

